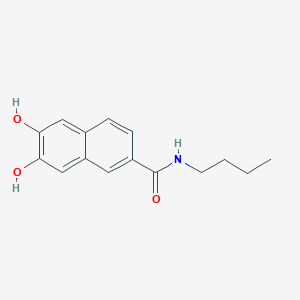
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide, commonly known as Dihydroxybutilamide (DHBA), is a synthetic chemical compound with a molecular formula of C16H17NO3. DHBA is a member of the naphthalene family and is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide inhibits the activity of 5-LOX by binding to the enzyme's active site. This prevents the conversion of arachidonic acid to leukotrienes. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and cancer.
Effets Biochimiques Et Physiologiques
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has also been shown to reduce inflammation in various animal models of inflammatory diseases, including asthma, rheumatoid arthritis, and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has several advantages for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of 5-LOX and has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is also relatively easy to synthesize and has a high purity. However, N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has some limitations for lab experiments. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has low water solubility, which makes it difficult to dissolve in aqueous solutions. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide also has low bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide research. One future direction is to improve the water solubility and bioavailability of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide. This could be achieved through the development of new formulations or the use of drug delivery systems. Another future direction is to investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a therapeutic agent for various diseases, including cancer, asthma, and inflammatory bowel disease. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide could also be used as a tool compound to study the role of 5-LOX in various diseases. Finally, future research could investigate the potential of N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide as a lead compound for the development of new drugs that target 5-LOX.
Méthodes De Synthèse
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is synthesized through a series of chemical reactions. The first step involves the reaction of 2-naphthol with butylamine to produce N-butyl-2-naphthol. The second step involves the oxidation of N-butyl-2-naphthol with potassium permanganate to produce N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid. The final step involves the conversion of N-butyl-6,7-dihydroxynaphthalene-2-carboxylic acid to N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide by reacting it with thionyl chloride and then with ammonia.
Applications De Recherche Scientifique
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is widely used in scientific research due to its unique chemical properties. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, including asthma, rheumatoid arthritis, and cancer. N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in various preclinical studies.
Propriétés
Numéro CAS |
136944-48-4 |
|---|---|
Nom du produit |
N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
N-butyl-6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO3/c1-2-3-6-16-15(19)11-5-4-10-8-13(17)14(18)9-12(10)7-11/h4-5,7-9,17-18H,2-3,6H2,1H3,(H,16,19) |
Clé InChI |
HORNXRNFYWPKMB-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
SMILES canonique |
CCCCNC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
melting_point |
194.0 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



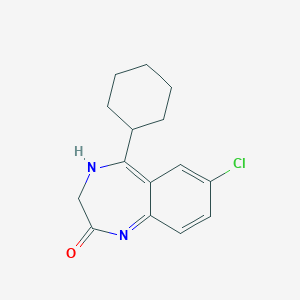
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
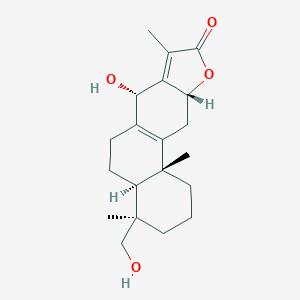
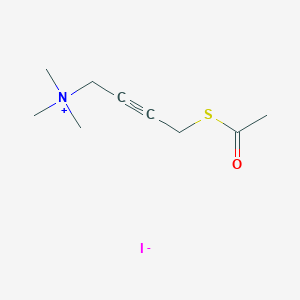
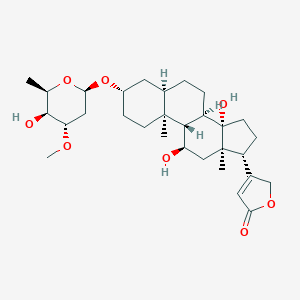
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
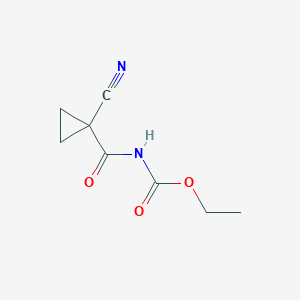
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
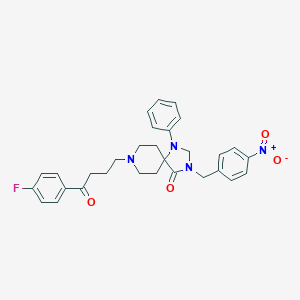


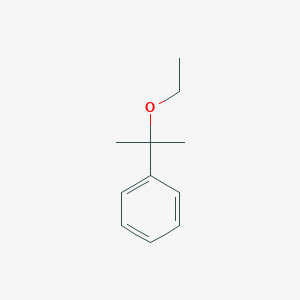

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)